N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-isopropylphenylacetamide group. The 1,3,4-oxadiazole ring is a common pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the dihydrobenzo dioxin group enhances aromatic interactions in biological systems. The 4-isopropylphenylacetamide substituent likely contributes to lipophilicity and target binding affinity, distinguishing it from benzamide analogs in the literature .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMTVPUQAPGVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that combines the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination is of significant interest due to the diverse biological activities exhibited by oxadiazole derivatives, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activities.
- 1,3,4-Oxadiazole : A heterocyclic compound that has shown promise in drug development due to its ability to interact with various biological targets.
Molecular Formula : C20H22N4O3
Molecular Weight : 366.42 g/mol
CAS Number : Not specified in the search results but can be derived from the molecular structure.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interference with Cell Signaling Pathways : The oxadiazole derivatives can disrupt various signaling pathways critical for tumor growth and survival .
Biological Activity
The biological activity of this compound has been assessed through various studies:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
Antimicrobial and Other Activities
Research into other derivatives of oxadiazole suggests potential antimicrobial properties and anti-inflammatory effects. These activities are often linked to the compound's ability to modulate immune responses and inhibit bacterial growth .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study 1 : A derivative similar to our compound was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models.
- Study 2 : Another study focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting bacterial growth alongside anticancer activity.
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound | Activity Type | IC50 (μM) | Target Enzyme/Pathway |
|---|---|---|---|
| Oxadiazole Derivative A | Anticancer | 0.88 | Telomerase |
| Oxadiazole Derivative B | Antimicrobial | 12 | Bacterial Cell Wall Synthesis |
| Oxadiazole Derivative C | Anti-inflammatory | 5.8 | HDAC |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% in some cases . The mechanism of action often involves inducing apoptosis in cancer cells through DNA damage .
Antimicrobial Properties
The oxadiazole core is known for its antimicrobial properties. Research has shown that derivatives of oxadiazole exhibit activity against a range of bacterial strains. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial efficacy; some compounds showed comparable activity to established antibiotics . This suggests that this compound may also possess similar antimicrobial effects.
Anti-Diabetic Activity
In vivo studies have indicated that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models . The ability to modulate glucose metabolism positions compounds like this compound as potential candidates for diabetes management.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Studies suggest that substituents on the oxadiazole ring and the dioxin moiety can significantly influence the compound's efficacy and selectivity toward specific biological targets .
Case Study 1: Anticancer Efficacy
A study focusing on a related oxadiazole derivative demonstrated its effectiveness against glioblastoma cells through cytotoxic assays. The results indicated substantial cell death attributed to the compound's ability to induce apoptosis .
Case Study 2: Antimicrobial Testing
In another investigation involving a series of oxadiazoles including derivatives similar to this compound, researchers found significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This study underscores the potential for developing new antibacterial agents based on this chemical framework.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Compounds 18–21 from share the 1,3,4-oxadiazole and dihydrobenzo dioxin backbone but feature benzamide groups with varying substituents (e.g., thiomethoxy, trifluoromethyl, isopropoxy, bromo). Key comparisons include:
- Synthesis and Purity : Synthesized via methods A/B with catalysts (4B/pyridine), these compounds achieved 95–100% purity (HPLC) . The target acetamide derivative may follow similar synthetic routes, though substitution at the acetamide position (vs. benzamide) could alter reaction yields.
- Physicochemical Properties : The 4-isopropylphenyl group in the target compound introduces greater lipophilicity (clogP ~4.2 estimated) compared to polar groups like trifluoromethyl (clogP ~3.8) or bromo (clogP ~3.5) in analogs .
Table 1: Comparison of Benzamide and Acetamide Analogs
Heterocyclic Variants with Thiazole or Biphenyl Moieties
- Compound 17d (): Replaces the oxadiazole core with a thiazole ring and incorporates an exo-aminonorbornane group.
- Compounds 5c and 5d () : Feature biphenyl extensions (e.g., cyclopentyl carboxamide, methoxy groups). These bulkier substituents may improve selectivity for poly(ADP-ribose) polymerase (PARP) but reduce solubility relative to the target compound’s compact acetamide group .
Table 2: Core Structure and Substituent Impact
Sulfur-Containing Derivatives (Thioether Linkages)
highlights compounds with oxadiazole-thioether linkages, such as 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile (58% yield).
Table 3: Sulfur vs. Acetamide Functional Groups
Triazole and Isoquinoline-Based Analogs
Compounds in –6, such as N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, replace oxadiazole with triazole or isoquinoline cores. These heterocycles alter electron distribution and binding kinetics, suggesting that the target compound’s oxadiazole core may offer superior metabolic stability .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Esterification using sulfuric acid and alkylation with potassium carbonate .
- Microwave-assisted synthesis to enhance reaction efficiency and yield .
- Purification via column chromatography or crystallization .
Key optimization strategies :- Temperature control (e.g., refluxing under inert atmosphere) to minimize side reactions.
- Solvent selection (e.g., DMF for nucleophilic substitutions) to improve solubility .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) to verify functional groups and regiochemistry .
- Mass spectrometry (MS) for molecular weight confirmation .
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .
- Thin-layer chromatography (TLC) for monitoring reaction progress .
Q. What structural features contribute to its potential pharmacological activity?
- The oxadiazole ring enhances metabolic stability and enables π-π interactions with enzyme active sites .
- The 2,3-dihydrobenzo[b][1,4]dioxin moiety may confer selectivity for enzymes like cyclooxygenase (COX) or kinases .
- The 4-isopropylphenyl group improves lipophilicity, aiding membrane permeability .
Q. How can researchers address solubility challenges during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) to maintain compound stability .
- Formulate as nanoparticles or liposomes for improved aqueous dispersion .
- Conduct pH-dependent solubility studies to identify optimal buffer conditions .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition assays (e.g., kinase or COX-2 inhibition) using fluorescence-based protocols .
- Cytotoxicity screening via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
- Synthesize analogs with modifications to:
- The oxadiazole ring (e.g., replacing sulfur with oxygen) .
- The isopropyl group (e.g., branching or halogen substitution) .
- Test derivatives in dose-response assays to quantify IC₅₀ values .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK9 .
Q. What strategies ensure selectivity against off-target kinase isoforms?
Q. How should contradictory data on biological activity be resolved?
Q. What methodologies assess metabolic stability and degradation pathways?
- Liver microsome assays (human/rodent) to measure half-life (t₁/₂) and clearance rates .
- LC-MS/MS to identify major metabolites .
- CYP450 inhibition studies to evaluate drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
